Tefluthrin

Catalog No.
S570154
CAS No.
79538-32-2
M.F
C17H14ClF7O2
M. Wt
418.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tefluthrin

CAS Number

79538-32-2

Product Name

Tefluthrin

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C17H14ClF7O2

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3

InChI Key

ZFHGXWPMULPQSE-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F

solubility

In acetone, hexane, toluene, dichloromethane, ethyl acetate: >500; methanol 263 (all in g/L, 21 °C)
In water, 0.02 mg/L at 20 °C

Synonyms

(1R,3R)-rel-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethylcyclopropanecarboxylic Acid (2,3,5,6-Tetrafluoro-4-methylphenyl)methyl Ester; A 14974; [1α,3α(Z)]-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Scid (2

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F

Isomeric SMILES

CC1=C(C(=C(C(=C1F)F)COC(=O)[C@@H]2[C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F

Mode of Action Studies

Understanding how insecticides like tefluthrin exert their effects on insects is crucial for developing targeted and effective pest control strategies. Scientific research employs tefluthrin to investigate its mode of action, specifically focusing on its interaction with insect nervous systems. Studies have shown that tefluthrin disrupts the normal function of sodium channels in insect nerve cells, leading to uncontrolled nerve impulses, paralysis, and ultimately, death [].

These studies often involve exposing insects to controlled doses of tefluthrin and observing the physiological and behavioral changes that occur. Additionally, researchers may use techniques like electrophysiology to directly measure the effects of tefluthrin on individual nerve cells [].

Environmental Fate and Impact Studies

The widespread use of tefluthrin raises concerns about its potential impact on the environment. Scientific research plays a vital role in assessing these concerns by investigating the environmental fate and impact of tefluthrin.

These studies may involve:

  • Persistence: determining how long tefluthrin remains in the environment after application [].
  • Degradation: understanding the processes by which tefluthrin breaks down in soil, water, and air [].
  • Bioaccumulation: studying the potential for tefluthrin to accumulate in the tissues of organisms through the food chain [].
  • Toxicity to non-target organisms: evaluating the effects of tefluthrin on beneficial insects, such as pollinators, and other wildlife [].

Development of Safer Insecticides

The potential environmental and health concerns associated with tefluthrin highlight the need for safer alternatives. Scientific research plays a crucial role in this endeavor by utilizing tefluthrin as a reference point to develop new insecticides with improved safety profiles.

This may involve:

  • Structure-activity relationship (SAR) studies: identifying specific molecular features of tefluthrin that contribute to its toxicity and then modifying these features to create new molecules with reduced toxicity [].
  • Discovery of novel insecticides with different modes of action: exploring alternative mechanisms for killing insects to reduce the reliance on pyrethroids like tefluthrin [].

Tefluthrin is a synthetic compound classified as a pyrethroid, which is a type of insecticide that mimics the natural insecticide pyrethrin found in Chrysanthemum cinerariifolium. It is primarily used for agricultural pest control, particularly effective against soil-dwelling insects. Tefluthrin's unique properties allow it to vaporize and penetrate soil without binding irreversibly to soil particles, which enhances its efficacy compared to other pyrethroids .

Chemical Structure

The chemical formula of tefluthrin is C₁₇H₁₄ClF₇O₂, featuring a complex structure that includes fluorinated aromatic rings and an ester functional group. This design contributes to its potency and selectivity in targeting insect nervous systems .

Tefluthrin acts as a neurotoxin, targeting the nervous system of insects. It disrupts the sodium channel function in insect nerve cells, leading to repetitive firing, paralysis, and ultimately death [].

Tefluthrin is considered moderately toxic to humans and other mammals, with an oral LD50 (lethal dose for 50% of the test population) ranging from 114 to 562 mg/kg [, ]. Direct contact or inhalation can cause skin irritation, respiratory problems, and neurological effects []. Tefluthrin is also toxic to some beneficial insects and aquatic organisms []. Exposure to treated crops should be avoided until residues dissipate [].

, including:

  • Oxidation: The compound can be oxidized at its methyl groups, particularly those on the cyclopropane and tetrafluorobenzene rings, leading to the formation of alcohols and subsequently carboxylic acids.
  • Hydrolysis: Hydrolysis occurs at the ester bond, yielding cyhalothrin acid and 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol .
  • Vapor-phase Reactions: Tefluthrin reacts with photochemically produced hydroxyl radicals in the atmosphere, which impacts its environmental persistence .

Tefluthrin exhibits significant neurotoxic effects on insects by disrupting normal sodium channel functioning in their nervous systems. It acts as an axonic excitotoxin by binding to voltage-gated sodium channels (specifically the α-subunit), preventing their inactivation and causing prolonged activation. This mechanism leads to hyperexcitability and ultimately death in target pests . Research has shown that tefluthrin is particularly potent against certain sodium channel isoforms in insects compared to mammals, suggesting a selective toxicity profile that minimizes harm to non-target species .

The synthesis of tefluthrin involves the esterification of cyhalothrin acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. This process was optimized through various exploratory studies that identified the most effective analogs for pest control applications. The choice of starting materials and reaction conditions has been crucial in developing tefluthrin as a commercially viable product since its introduction in 1987 .

Tefluthrin is primarily used as an insecticide in agriculture, particularly for controlling soil-dwelling pests in crops such as maize. It is formulated as granules or incorporated into seed treatments to enhance its effectiveness . Its ability to vaporize allows it to target pests more effectively without being overly persistent in the environment.

Studies have indicated that tefluthrin can cause significant physiological changes in target organisms. For instance, it has been shown to induce DNA damage and intestinal injury in earthworms exposed to the compound. These findings highlight the potential ecological risks associated with its use and underscore the importance of understanding its interaction with non-target organisms . Furthermore, tefluthrin's effects on ion currents have been documented, revealing its impact on endocrine and neuroendocrine cells .

Tefluthrin belongs to a broader class of pyrethroid insecticides. Here are some similar compounds along with a comparison highlighting tefluthrin's uniqueness:

Compound NameUnique FeaturesToxicity Profile
CypermethrinBroad-spectrum activity; less effective against soil pestsModerate toxicity; high mammalian safety
DeltamethrinGreater potency than most pyrethroidsHigh toxicity; effective against a wide range of insects
PermethrinCommonly used for household pest controlLower toxicity than tefluthrin; less persistent
Lambda-cyhalothrinSimilar structure; used for crop protectionHigh toxicity; effective against various pests
BifenthrinEffective against both agricultural and residential pestsModerate toxicity; less effective on soil-dwelling insects

Tefluthrin stands out due to its unique ability to vaporize and penetrate soil effectively while maintaining lower binding affinity compared to other pyrethroids. This characteristic allows it to target soil pests more efficiently without significant environmental persistence issues .

Physical Description

Colorless solid; Technical product: Off-white solid; [HSDB]

Color/Form

Colorless solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

9

Exact Mass

418.0570545 g/mol

Monoisotopic Mass

418.0570545 g/mol

Boiling Point

156 °C at 1 mm Hg

Heavy Atom Count

27

Density

1.48 g/mL (25 °C)

LogP

6.5 (LogP)
log Kow = 6.4 at 20 °C

Decomposition

When heated to decomposition it emits toxic vapors of /fluorine and chlorine/.

Melting Point

44.6 °C
Off-white; MP: 39-43 °C /Technical/

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Voltage-gated sodium channels are important sites for the neurotoxic actions of pyrethroid insecticides in mammals. The pore-forming alpha subunits of mammalian sodium channels are encoded by a family of 9 genes, designated Nav1.1-Nav1.9. Native sodium channels in the adult central nervous system (CNS) are heterotrimeric complexes of one of these 9 alpha subunits and two auxiliary (beta) subunits. Here ... the functional properties and pyrethroid sensitivity of the rat and human Nav1.3 isoforms, which are abundantly expressed in the developing CNS /are compared/. Coexpression of the rat Nav1.3 and human Nav1.3 alpha subunits in combination with their conspecific beta1 and beta2 subunits in Xenopus laevis oocytes gave channels with markedly different inactivation properties and sensitivities to the pyrethroid insecticide tefluthrin. Rat Nav1.3 channels inactivated more slowly than human Nav1.3 channels during a depolarizing pulse. The rat and human channels also differed in their voltage dependence of steady-state inactivation. Exposure of rat and human Nav1.3 channels to 100 uM tefluthrin in the resting state produced populations of channels that activated, inactivated and deactivated more slowly than unmodified channels. For both rat and human channels, application of trains of depolarizing prepulses enhanced the extent of tefluthrin modification approximately twofold; this result implies that tefluthrin may bind to both the resting and open states of the channel. Modification of rat Nav1.3 channels by 100 uM tefluthrin was fourfold greater than that measured in parallel assays with human Nav1.3 channels. Human Nav1.3 channels were also less sensitive to tefluthrin than rat Nav1.2 channels, which are considered to be relatively insensitive to pyrethroids. These data provide the first direct comparison of the functional and pharmacological properties of orthologous rat and human sodium channels and demonstrate that orthologous channels with a high degree of amino acid sequence conservation differ in both their functional properties and their sensitivities to pyrethroid insecticides.
Both type I and type II esters modify the gating kinetics of sodium channels involved in the inward flow of sodium ions, producing the action potential in cells that are normally closed at the resting potential. The pyrethroids affect both the activation (opening) and inactivation (closing) of the channel, resulting in a hyperexcitable state as a consequence of a prolonged negative afterpotential that is raised to the threshold membrane potential and producing abnormal repetitive discharges. The observed differences between the type I and type II esters lie in the fact that the former hold sodium channels open for a relatively short time period (milliseconds), whereas type II esters keep the channel open for a prolonged time period (up to seconds). Although the repetitive discharges could occur in any region of the nervous system, those at presynaptic nerve terminals would have the most dramatic effect on synaptic transmission (i.e., on the CNS and peripheral sensory and motor ganglia), giving rise to the /following signs of toxicity in rats: hyperexcitability, sparring, aggressiveness, enhanced startle response, whole-body tremor, and prostration/... . The depolarizing action would have a dramatic effect on the sensory nervous system because such neurons tend to discharge when depolarized even slightly, resulting in an increased number of discharges and accounting for the ingling and/or burning sensation felt on the skin and observed in particular with type II esters. /Pyrethroids/
The biological actions of different pyrethroid esters at sodium channels is highly variable in that (1) cis and trans stereospecificity exists, the cis isomers being as much as 10-fold more toxic than trans isomers; (2) an additional chiral center is produced if a cyano-substitute is added to the alcohol, giving rise to eight possible isomers ; (3) the binding of cis and trans isomers differs, being competitive at one site and noncompetitive at another; (4) tetrodotoxin-resistant sodium channels are 10-fold more sensitive to pyrethroids than are tetrodotoxin-sensitive channels; (5) affinity to sodium channels is dependent on the variable alpha-subunit composition of the 10 or more different channels identified to date; (6) insect sodium channels are 100-fold more sensitive than mammalian channels, thereby in part explaining species susceptibility; (7) low temperature (25 °C) exerts a greater inhibitory effect of pyrethroid esters (on sodium channels) than a higher (37 °C) temperature due to increased current flow at low temperature. ...The most important factor that causes differential toxicity is the sodium channel of the nervous system. /Pyrethroids/
Other sites of action have been noted for pyrethroid esters... . Calcium channels have been proposed targets, particularly in insects at levels of 10X-7 M. Mammalian calcium channels appear to be less sensitive, with effects being seen only with type I esters. /Synthetic pyrethroids/

Vapor Pressure

0.00006 [mmHg]
6.00X10-5 mm Hg at 20 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

79538-32-2

Absorption Distribution and Excretion

In both rats and dogs, when given either 1 or 10 mg/kg, most of the radioactivity was found in the feces unchanged and most urinary metabolites were conjugated. Approximately 30% of the administered dose was absorbed and excreted in the urine in both species. Single doses in both rats and dogs were excreted within 48 hours, 50-65% in feces and 20-30% in the urine. In rats, a biliary fistula experiment suggested that the radioactivity measured in the feces may be partially due to biliary excretion. Studies also suggest that oxidation precedes the ester body cleavage.

Metabolism Metabolites

In a study with rat fat, half of the radioactive residues could be attributed to the parent and the remaining residues consisted of a mixture of fatty acid esters of hydroxylated parent metabolites.
Species susceptibility to pyrethroid ester toxicity would appear to be highly dependent on the nature of the tissue esterase, the level of activity detected, the substrate specificity, and rate of hydrolysis encountered in target and nontarget species. The microsomal monoxygenase system found in the tissues of almost all species is extensively involved in the detoxification of every pyrethroid ester in mammals and of some of these agents in insect and fish species. /Pyrethroid esters/

Wikipedia

Tefluthrin

Biological Half Life

In rats, the half-life in the liver is 4.8 days, in the fat is 13.3 days and in the blood is 10.6 days.

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

... Prepared from 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Tefluthrin (technical grade) as Class IB: highly hazardous; Main Use: insecticide-applied to soil: not used with herbicides or plant growth regulators.

Analytic Laboratory Methods

Method: USGS-NWQL O-2002-01; Procedure: gas chromatography-mass spectrometry; Analyte: tefluthrin; Matrix: filtered natural-water; Detection Limit: 0.00127 ug/L.
Product and residue analysis by GLC
Pesticide Name: Tefluthrin; Commodity: Corn fodder; Method Source: ICI Americas; Method ID: 85/1; Method Date: 11/28/86; Instrument: GC/ECD.
Pesticide Name: Tefluthrin; Commodity: Corn grain; Method Source: ICI Americas; Method ID: 85/1; Method Date: 11/28/86; Instrument: GC/ECD.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential uses/

Interactions

...Many organophosphorus esters that are capable of inhibiting tissue esterases potentiate pyrethroid ester toxicity in a variety of species. /Pyrethroid esters/

Stability Shelf Life

Stable for at least 9 months at 15-25 °C. Stable for >84 days at 50 °C. Stable to hydrolysis at pH 5-7 for >30 days. At pH 9, 28% hydrolysis in 30 days. At pH 7, 27-30% loss in aqueous solution exposed to sunlight for 31 days.

Dates

Last modified: 08-15-2023

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